
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation and survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Photo-disruptive Activities
Quinazolinones have been synthesized through efficient and environmentally friendly processes, with some derivatives showing photo-activity towards DNA under UV irradiation. These compounds have potential applications in photo-chemo or photodynamic therapeutics, leveraging their photocytotoxicity for targeted cancer therapy (Mikra et al., 2022).
α1-Adrenoceptor Antagonists
Quinazolinone derivatives have been designed and synthesized as promising α1-adrenoceptor antagonists, showing significant hypotensive activity. These compounds have undergone evaluations in animal models, displaying potential for treating conditions related to α1-adrenoceptor activity (Abou-Seri et al., 2011).
Anticancer and Cytotoxic Evaluation
Some quinazolinone-1,3,4-oxadiazole derivatives have demonstrated remarkable cytotoxic activity against cancer cell lines, highlighting the structural modifications on the quinazolinone ring that could enhance cytotoxicity. These findings suggest their potential in developing new anticancer therapies (Hassanzadeh et al., 2019).
Analgesic and Anti-Inflammatory Agents
Novel quinazolinone derivatives have been synthesized for analgesic and anti-inflammatory applications. Among them, certain compounds have shown superior efficacy compared to traditional drugs, indicating their potential as new therapeutic agents for pain and inflammation management (Sheorey et al., 2016).
H1-Antihistaminic Agents
Research into quinazolinone derivatives has extended to their potential as H1-antihistaminic agents. Some synthesized compounds protected animals from histamine-induced bronchospasm, offering a promising direction for developing new antihistamine drugs with minimal sedative effects (Alagarsamy & Parthiban, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide involves the condensation of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(2-acetamidobenzoyl)acetate. The resulting compound is then cyclized with ammonium acetate to form 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid, which is then reacted with propargyl bromide to form 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide. Finally, this compound is hydrogenated using palladium on carbon to form the desired product.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "ethyl chloroacetate", "ammonium acetate", "propargyl bromide", "palladium on carbon" ], "Reaction": [ "2-aminobenzoic acid + acetic anhydride -> 2-acetamidobenzoic acid", "2-acetamidobenzoic acid + ethyl chloroacetate -> ethyl 2-(2-acetamidobenzoyl)acetate", "ethyl 2-(2-acetamidobenzoyl)acetate + ammonium acetate -> 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid", "2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid + propargyl bromide -> 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide", "2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-ynylacetamide + H2 + Pd/C -> 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide" ] } | |
CAS-Nummer |
688773-33-3 |
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.265 |
IUPAC-Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13N3O3/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
InChI-Schlüssel |
SNPVKHSDUZJBTQ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)
![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)
![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)
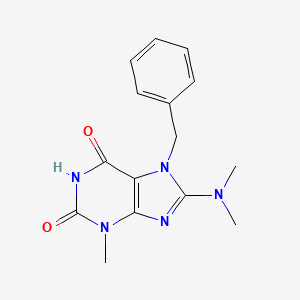
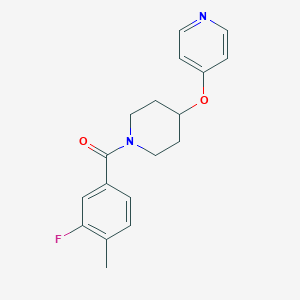
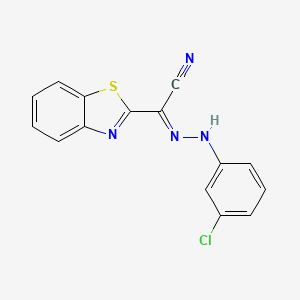
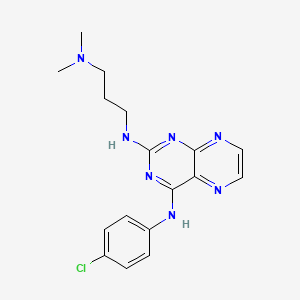
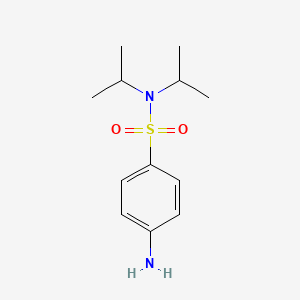
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)